Fmoc-Lys(2-Cl-Z)-OH Fmoc-Lys(2-Cl-Z)-OH
Brand Name: Vulcanchem
CAS No.: 133970-31-7
VCID: VC21539985
InChI: InChI=1S/C29H29ClN2O6/c30-25-14-6-1-9-19(25)17-37-28(35)31-16-8-7-15-26(27(33)34)32-29(36)38-18-24-22-12-4-2-10-20(22)21-11-3-5-13-23(21)24/h1-6,9-14,24,26H,7-8,15-18H2,(H,31,35)(H,32,36)(H,33,34)
SMILES: C1=CC=C(C(=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl
Molecular Formula: C29H29ClN2O6
Molecular Weight: 537.0 g/mol

Fmoc-Lys(2-Cl-Z)-OH

CAS No.: 133970-31-7

VCID: VC21539985

Molecular Formula: C29H29ClN2O6

Molecular Weight: 537.0 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Lys(2-Cl-Z)-OH - 133970-31-7

Description

Fmoc-Lys(2-Cl-Z)-OH, also known as N-alpha-(9-fluorenylmethyloxycarbonyl)-N-epsilon-(2-chlorobenzyloxycarbonyl)-L-lysine, is a crucial amino acid derivative used extensively in peptide synthesis. Its unique structure, which includes both the Fmoc (9-fluorenylmethyloxycarbonyl) and 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting groups, makes it an essential building block for creating complex peptides with specific functionalities.

Synthesis and Applications

Fmoc-Lys(2-Cl-Z)-OH is synthesized using standard peptide synthesis protocols, often involving solid-phase synthesis methods. The Fmoc group protects the alpha-amino group, while the 2-chlorobenzyloxycarbonyl group protects the epsilon-amino group of lysine, allowing for selective deprotection and coupling reactions.

Applications

  • Peptide Synthesis: This compound is used to create peptides with specific side-chain functionalities, which are crucial for biological studies and drug development.

  • Drug Development: Its unique protective groups make it valuable for developing targeted therapies, particularly in cancer treatment.

  • Bioconjugation: It is used in linking biomolecules to enhance drug delivery systems.

  • Diagnostic Applications: Fmoc-Lys(2-Cl-Z)-OH aids in the detection of specific biomolecules in clinical settings.

Deprotection Methods

The sidechain of Fmoc-Lys(2-Cl-Z)-OH can be deprotected using hydrogenation or hydrofluoric acid (HF), which removes the 2-chlorobenzyloxycarbonyl group, allowing further modification or coupling reactions.

Research Findings

Recent studies have highlighted the importance of Fmoc-Lys(2-Cl-Z)-OH in peptide synthesis, particularly in creating complex structures for biological studies and drug development. For instance, its use in targeted therapies has shown potential in reducing side effects by enhancing specificity towards certain receptors.

Table: Applications of Fmoc-Lys(2-Cl-Z)-OH

Application AreaDescription
Peptide SynthesisEssential building block for creating complex peptides.
Drug DevelopmentValuable in developing targeted therapies, especially in cancer treatment.
BioconjugationUsed in linking biomolecules to enhance drug delivery systems.
Diagnostic ApplicationsAids in detecting specific biomolecules in clinical settings.
CAS No. 133970-31-7
Product Name Fmoc-Lys(2-Cl-Z)-OH
Molecular Formula C29H29ClN2O6
Molecular Weight 537.0 g/mol
IUPAC Name 6-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Standard InChI InChI=1S/C29H29ClN2O6/c30-25-14-6-1-9-19(25)17-37-28(35)31-16-8-7-15-26(27(33)34)32-29(36)38-18-24-22-12-4-2-10-20(22)21-11-3-5-13-23(21)24/h1-6,9-14,24,26H,7-8,15-18H2,(H,31,35)(H,32,36)(H,33,34)
Standard InChIKey VUEYAXRHPZGZOL-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl
Canonical SMILES C1=CC=C(C(=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl
Synonyms Fmoc-Lys(2-Cl-Z)-OH;133970-31-7;Fmoc-Lys(2-Cl-Cbz)-OH;n-(9-fluorenylmethyloxycarbonyl)-n'-(2-chlorobenzyloxycarbonyl)-l-lysine;C29H29ClN2O6;MolPort-003-983-046;CF-189;FC1244;AKOS015895286;AKOS015924142;ZINC100018490;AK-81203;ST24047284;ST51052860
PubChem Compound 4169191
Last Modified Aug 15 2023

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